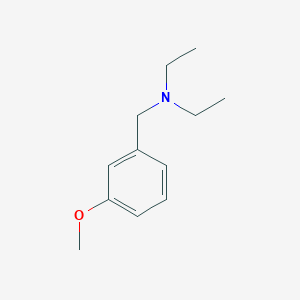
3-Methoxy-N,N-diethylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N,N-diethylbenzylamine is an organic compound with the molecular formula C11H17NO It consists of a benzyl group substituted with a methoxy group at the third position and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-N,N-diethylbenzylamine can be synthesized through several methods. One common approach involves the alkylation of 3-methoxybenzylamine with diethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxybenzylamine in a suitable solvent such as ethanol.
- Add diethyl sulfate dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture for several hours, gradually allowing it to reach room temperature.
- Neutralize the reaction mixture with a base such as sodium hydroxide.
- Extract the product using an organic solvent like dichloromethane.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N,N-diethylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Methoxybenzaldehyde or 3-Methoxyacetophenone.
Reduction: this compound derivatives.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-N,N-diethylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-N,N-diethylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-N,N-dimethylbenzylamine: Similar structure but with dimethyl groups instead of diethyl groups.
N,N-Diethylbenzylamine: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxybenzylamine: Lacks the diethylamino group, affecting its chemical properties and reactivity.
Uniqueness
3-Methoxy-N,N-diethylbenzylamine is unique due to the presence of both the methoxy and diethylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
27958-95-8 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
N-ethyl-N-[(3-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
JBQSISDTXRGUMU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


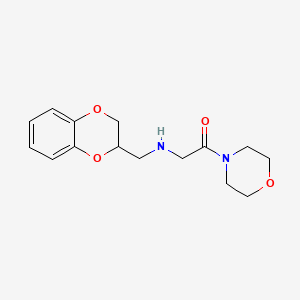
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)
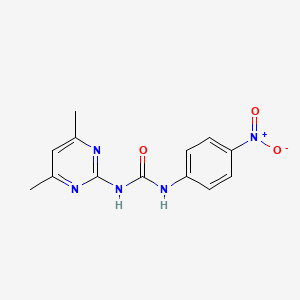
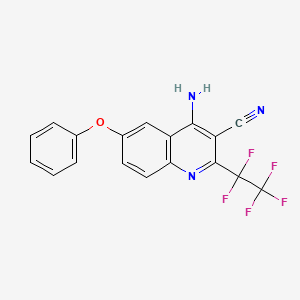
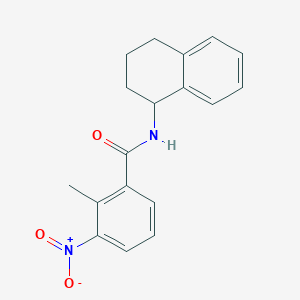

![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)
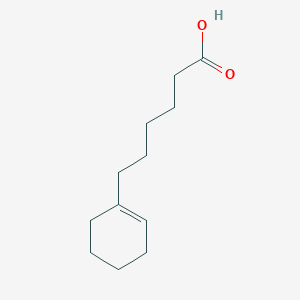
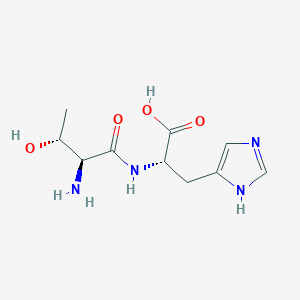
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)
